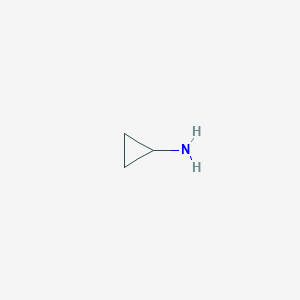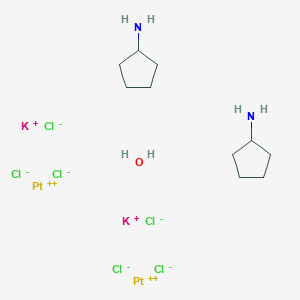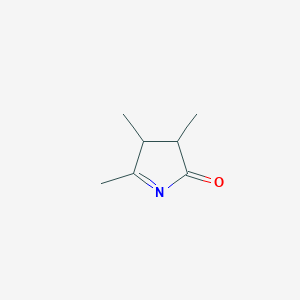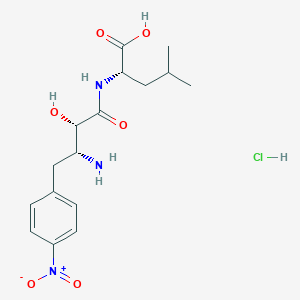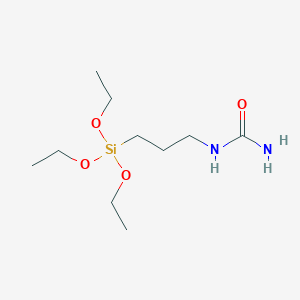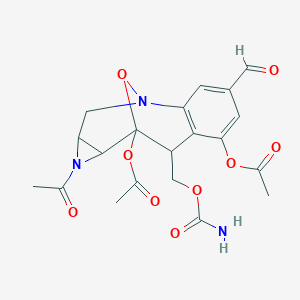
Ccris 6861
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ccris 6861 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes. In
Applications De Recherche Scientifique
Ccris 6861 has been used in a wide range of scientific research applications due to its ability to modulate various biological processes. One area of research where Ccris 6861 has been particularly useful is in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. Ccris 6861 has been shown to modulate the activity of several different ion channels, including voltage-gated potassium channels and calcium-activated potassium channels.
Mécanisme D'action
The mechanism of action of Ccris 6861 is not fully understood, but it is thought to involve the modulation of ion channel activity. Ion channels are critical for a wide range of cellular processes, including the generation of action potentials in neurons and the regulation of muscle contraction. By modulating ion channel activity, Ccris 6861 may be able to affect these processes in a variety of different cell types.
Effets Biochimiques Et Physiologiques
Ccris 6861 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of voltage-gated potassium channels in neurons, leading to an increase in the duration of action potentials. It has also been shown to enhance the activity of calcium-activated potassium channels in smooth muscle cells, leading to relaxation of the muscle. These effects suggest that Ccris 6861 may have potential applications in the treatment of neurological and cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ccris 6861 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been shown to have a high degree of selectivity for certain ion channels, making it a useful tool for investigating the role of these channels in various biological processes. However, Ccris 6861 also has some limitations. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments. Additionally, its effects on other ion channels and cellular processes are not well characterized, which may make it difficult to interpret results in some cases.
Orientations Futures
There are many potential future directions for research on Ccris 6861. One area of interest is in the development of new drugs that target ion channels modulated by Ccris 6861. Another potential direction is in the investigation of the compound's effects on other cellular processes, such as gene expression and protein synthesis. Additionally, further studies are needed to fully understand the mechanism of action of Ccris 6861 and its potential applications in the treatment of various diseases. Overall, Ccris 6861 is a promising tool for investigating a wide range of biological processes, and further research is needed to fully explore its potential.
Méthodes De Synthèse
Ccris 6861 is a synthetic compound that is typically synthesized using a variety of chemical reactions. One common method involves the reaction of 2-aminobenzonitrile with ethyl chloroacetate in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield Ccris 6861. Other synthesis methods have also been reported in the literature, including the use of different starting materials and reaction conditions.
Propriétés
Numéro CAS |
113202-60-1 |
|---|---|
Nom du produit |
Ccris 6861 |
Formule moléculaire |
C20H21N3O9 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
[11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate |
InChI |
InChI=1S/C20H21N3O9/c1-9(25)23-15-6-22-14-4-12(7-24)5-16(30-10(2)26)17(14)13(8-29-19(21)28)20(32-22,18(15)23)31-11(3)27/h4-5,7,13,15,18H,6,8H2,1-3H3,(H2,21,28) |
Clé InChI |
FBXPCVIKIBWXAE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
SMILES canonique |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Synonymes |
FR 66973 FR-66973 FR66973 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



